1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (TMDPPC) is a naturally occurring organic molecule with a wide range of applications in the field of scientific research. It has been studied extensively in the past few decades due to its unique properties and ability to be used in a variety of experiments. TMDPPC has a wide range of applications in the field of biochemistry, physiology, and pharmacology, and is used in a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Properties
1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid and its derivatives have been a subject of research due to their interesting chemical properties and potential applications. Gelling and Wibberley (1969) studied the synthesis and properties of related pyrido-pyrimidinones, providing foundational knowledge in the field of heterocyclic chemistry (Gelling & Wibberley, 1969).
Chemical Synthesis
Shaabani et al. (2009) developed a novel one-pot, four-component synthesis method for disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives. This method demonstrates the compound's versatility in synthetic chemistry (Shaabani et al., 2009).
Biological Evaluation
Shanmugasundaram et al. (2011) synthesized novel derivatives of pyrido[2,3-d]pyrimidine and evaluated their antibacterial, antifungal, and antitumor activities, highlighting the compound's potential in medicinal chemistry (Shanmugasundaram et al., 2011).
Quantum Chemical Studies
Mamarakhmonov et al. (2016) conducted quantum chemical studies on derivatives of the compound, exploring their electronic structures and reactions with nitrating agents. This research is crucial for understanding the compound's reactivity and potential applications in material science (Mamarakhmonov et al., 2016).
Supramolecular Chemistry
Fonari et al. (2004) synthesized and investigated pyrimidine derivatives, including compounds structurally similar to 1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid, as ligands in supramolecular assemblies. Their work opens avenues for the use of these compounds in complex molecular systems (Fonari et al., 2004).
properties
IUPAC Name |
1,3,5-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-5-6(10(16)17)4-12-8-7(5)9(15)14(3)11(18)13(8)2/h4H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOYYJJMCOIXAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1C(=O)O)N(C(=O)N(C2=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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